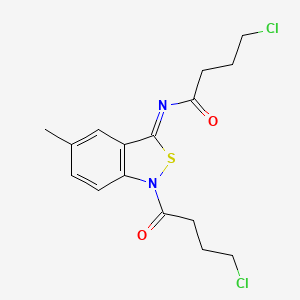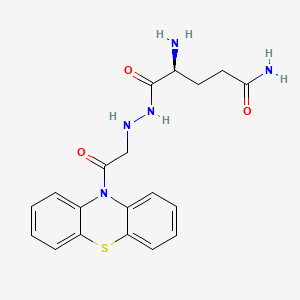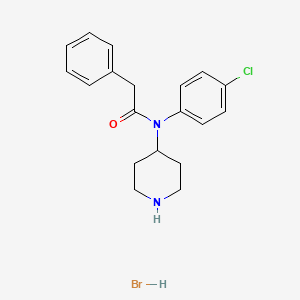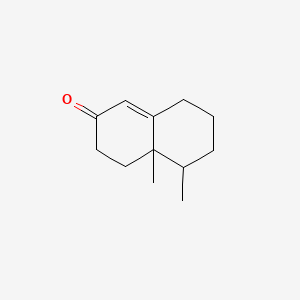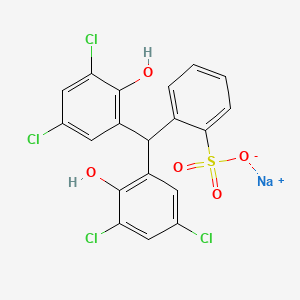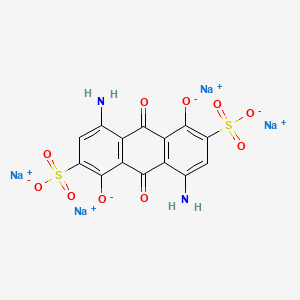
Pyrazomycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthesis of pyrazomycin B involves the formation of a C-glycosidic bond between a ribose sugar and a pyrazole ring. The enzyme ForT catalyzes the C–C bond formation between 50-phosphoribosyl-10-pyrophosphate (PRPP) and 4-amino-1H-pyrazole-3,5-dicarboxylate . This reaction is a key step in the biosynthesis of this compound and other C-nucleosides .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Streptomyces candidus. The antibiotic activity can be found in both the fermentation broth and the mycelium . Isolation techniques such as solvent extraction and chromatography are employed to purify the compound from the fermentation mixture .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The pyrazole ring is particularly reactive, allowing for modifications that can enhance its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often tested for enhanced antiviral and antitumor properties .
Applications De Recherche Scientifique
Pyrazomycin B has a wide range of scientific research applications:
Mécanisme D'action
Pyrazomycin B exerts its effects by inhibiting pyrimidine biosynthesis. It targets the enzyme orotidine-5’-phosphate decarboxylase, which is involved in the synthesis of pyrimidine nucleotides . This inhibition disrupts the production of DNA and RNA, leading to the antiviral and antitumor effects observed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formycin A: Another C-nucleoside antibiotic with a similar structure and biological activity.
Showdomycin: A C-nucleoside antibiotic with a different heterocycle base but similar biosynthetic pathways.
Pseudouridimycin: A C-nucleoside antibiotic with potent antibacterial activity.
Uniqueness
Pyrazomycin B is unique due to its pyrazole moiety, which is rare among C-nucleosides. This structural feature contributes to its broad-spectrum antiviral and antitumor activities, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
41855-21-4 |
|---|---|
Formule moléculaire |
C9H13N3O6 |
Poids moléculaire |
259.22 g/mol |
Nom IUPAC |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12)/t2-,5-,7-,8-/m1/s1 |
Clé InChI |
XESARGFCSKSFID-JOSLRIJYSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@H](O1)C2=NNC(=C2O)C(=O)N)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile](/img/structure/B12691400.png)
![(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12691409.png)

